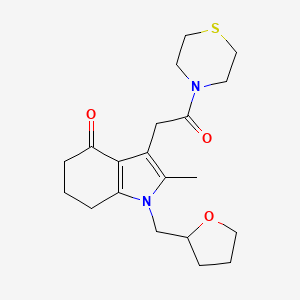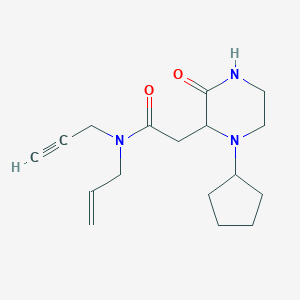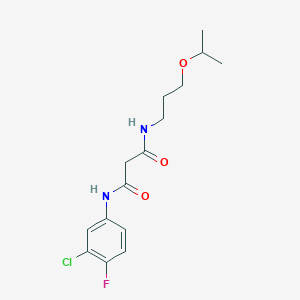![molecular formula C24H29N3O3S B3795677 Cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone](/img/structure/B3795677.png)
Cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone
Descripción general
Descripción
Cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Derivative Synthesis: The piperidine moiety can be introduced via the reaction of piperidine with appropriate acylating agents.
Coupling Reactions: The final compound is formed by coupling the thiazole and piperidine derivatives with a cyclopropyl-containing intermediate under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving thiazole and piperidine derivatives.
Industrial Applications: It might be utilized in the synthesis of more complex molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like 2-(1,3-thiazol-2-yl)benzimidazole share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as 1-(1,3-thiazol-2-yl)piperidine-4-carboxamide are also comparable in structure and function.
Uniqueness
Cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone is unique due to the combination of its cyclopropyl, thiazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Propiedades
IUPAC Name |
cyclopropyl-[4-[4-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-23(17-4-5-17)26-14-10-20(11-15-26)30-19-8-6-18(7-9-19)24(29)27-13-2-1-3-21(27)22-25-12-16-31-22/h6-9,12,16-17,20-21H,1-5,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJFYVKMAKDDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=CS2)C(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(isopropylthio)ethyl]-5-(4-piperidinyl)-5-(3-pyridinyl)-2,4-imidazolidinedione hydrochloride](/img/structure/B3795595.png)
![N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3795597.png)

![2-(4-methylbenzoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3795615.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B3795627.png)
![5-(acetylamino)-2-chloro-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B3795635.png)
![N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3795657.png)
![5-[(3-hydroxy-1-piperidinyl)methyl]-N-[2-(5-methyl-2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3795669.png)
![N-(2-fluoro-5-methylphenyl)-2-[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]acetamide](/img/structure/B3795676.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B3795680.png)

![2-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B3795695.png)
![3-(3-{3-[2-(dimethylamino)-5,6-dimethyl-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-1-propanol](/img/structure/B3795699.png)
